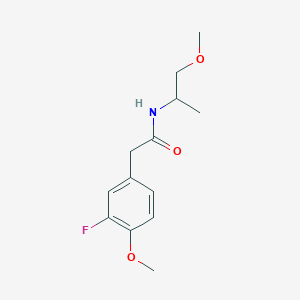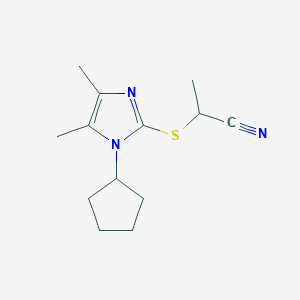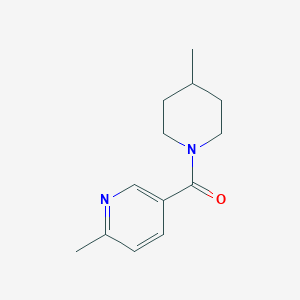
3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one, also known as DMAP, is a heterocyclic compound that is commonly used as a catalyst in organic synthesis. It was first synthesized in 1958 by Schotten-Baumann and Wachter and has since become an essential reagent in the field of organic chemistry.
Mecanismo De Acción
3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one acts as a nucleophilic catalyst, meaning that it donates a pair of electrons to the substrate, which then reacts with the electrophile. The nitrogen atom in the pyrazole ring is the nucleophilic center, and the morpholine ring provides steric hindrance, which enhances the selectivity of the reaction. 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one can also act as a base, deprotonating the substrate and facilitating the reaction.
Biochemical and Physiological Effects:
3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one has no known biochemical or physiological effects, as it is not used as a drug or therapeutic agent. It is a synthetic compound that is used exclusively in organic synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one as a catalyst include its high efficiency, selectivity, and mild reaction conditions. It is also relatively inexpensive and easy to handle. However, 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one has some limitations, such as its toxicity and potential for side reactions. It can also be difficult to remove from the reaction mixture, which can affect the purity of the final product.
Direcciones Futuras
There are several directions for future research on 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one. One area of interest is the development of new catalysts that are more efficient and selective than 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one. Another area is the synthesis of novel compounds using 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one as a catalyst. 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one can also be used in the development of new drugs and therapeutic agents, as it has been shown to have antiviral and anticancer activity. Finally, the environmental impact of 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one should be investigated, as it is a potentially hazardous compound that can have negative effects on the environment.
Métodos De Síntesis
3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one can be synthesized in several ways, but the most common method is the reaction between 3,5-dimethylpyrazole and morpholine in the presence of a base such as sodium hydroxide. The reaction produces 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one as the major product, along with some side products. The purity of 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one can be increased by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one is widely used as a catalyst in organic synthesis, particularly in the synthesis of esters, amides, and peptides. It is also used in the synthesis of natural products, pharmaceuticals, and agrochemicals. 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one is an effective catalyst for acylation reactions, and it can be used in combination with other reagents such as carbodiimides and acyl chlorides.
Propiedades
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-10-9-11(2)15(13-10)4-3-12(16)14-5-7-17-8-6-14/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTPHQDHRVVCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Methoxy-4-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7506509.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7506540.png)


![3-[(3-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7506567.png)

![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)



![2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7506595.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol](/img/structure/B7506601.png)